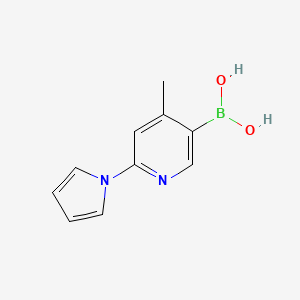
(2-Cyclopropyl-4-methoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclopropyl-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H13BO3. This compound is part of the boronic acid family, which is widely recognized for its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . The presence of a cyclopropyl group and a methoxy group on the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: (2-Cyclopropyl-4-methoxyphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using an acid or base.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products:
Aplicaciones Científicas De Investigación
(2-Cyclopropyl-4-methoxyphenyl)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Cyclopropyl-4-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the cyclopropyl and methoxy groups, making it less sterically hindered and potentially less selective in reactions.
4-Methoxyphenylboronic Acid: Similar but lacks the cyclopropyl group, which may affect its reactivity and selectivity.
Cyclopropylboronic Acid: Lacks the methoxy group, which may influence its electronic properties and reactivity.
Uniqueness: (2-Cyclopropyl-4-methoxyphenyl)boronic acid is unique due to the presence of both the cyclopropyl and methoxy groups, which can influence its steric and electronic properties, potentially leading to higher selectivity and reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C10H13BO3 |
|---|---|
Peso molecular |
192.02 g/mol |
Nombre IUPAC |
(2-cyclopropyl-4-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO3/c1-14-8-4-5-10(11(12)13)9(6-8)7-2-3-7/h4-7,12-13H,2-3H2,1H3 |
Clave InChI |
HQAQBORYDKRQHN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OC)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole-2-carboxylic acid](/img/structure/B1508391.png)
![2-Thiazolamine, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-N,N-diethyl-](/img/structure/B1508400.png)
![6-chloro-7-methoxy-8-nitro-9H-pyrido[3,4-b]indole](/img/structure/B1508401.png)





![7-Iodobenzo[D]thiazol-6-amine](/img/structure/B1508426.png)


